molecular formula C9H8ClN B1331389 6-Chloro-2-methyl-1h-indole CAS No. 6127-17-9

6-Chloro-2-methyl-1h-indole

Cat. No. B1331389
CAS RN: 6127-17-9
M. Wt: 165.62 g/mol
InChI Key: NNJZGKJLPCDYQB-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1H-indole is a chemical compound with the empirical formula C9H8ClN . It has a molecular weight of 165.62 . The compound is solid in form .


Synthesis Analysis

The synthesis of indole derivatives, including 6-Chloro-2-methyl-1H-indole, has been a subject of interest in the chemical community . Various methods have been explored, and the synthesis often involves reactions with trifluoroacetic acid in dichloromethane at 20℃ .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methyl-1H-indole can be represented by the SMILES string CC1=CC2=CC=C(C=C2N1)Cl . The InChI key for this compound is NNJZGKJLPCDYQB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indole derivatives, including 6-Chloro-2-methyl-1H-indole, are known to undergo various chemical reactions . For instance, they can react with trifluoroacetic acid in dichloromethane .


Physical And Chemical Properties Analysis

6-Chloro-2-methyl-1H-indole is a solid compound . It has a molecular weight of 165.62 . The compound’s water solubility is calculated to be 0.064 mg/ml .

Scientific Research Applications

  • Antiviral Activity

    • Field : Virology
    • Application : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
    • Method : These compounds were prepared and tested for their inhibitory activity against various viruses .
    • Results : One of the compounds showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Certain substituted indole derivatives, like 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride (NPIMA), have been found to be effective in destroying persister cells of various bacteria .
    • Method : These compounds were tested for their ability to damage the membranes of bacteria such as E. coli, P. aeruginosa, and S. aureus .
    • Results : The compound NPIMA was found to be effective in destroying persister cells of these bacteria by damaging their membranes .
  • Treatment of Various Disorders

    • Field : Medicine
    • Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Method : These compounds are synthesized and tested for their biological activity .
    • Results : Indole derivatives have shown various biologically vital properties and have been found to be effective in treating various disorders .
  • Anti-Inflammatory Activity

    • Field : Pharmacology
    • Application : Certain indole derivatives have been found to have anti-inflammatory properties .
    • Method : These compounds were tested for their ability to inhibit inflammation using paw edema .
    • Results : Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4 and 88.2% inflammation inhibition respectively .
  • Antitubercular Activity

    • Field : Microbiology
    • Application : Indole derivatives have shown antitubercular activities .
    • Method : These compounds were synthesized and tested for their inhibitory activity against Mycobacterium tuberculosis .
    • Results : Several indole derivatives have shown promising results in inhibiting the growth of M. tuberculosis .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : Indole derivatives have been found to have antioxidant properties .
    • Method : These compounds were tested for their ability to neutralize free radicals .
    • Results : Several indole derivatives have shown significant antioxidant activity .
  • Antidiabetic Activity

    • Field : Endocrinology
    • Application : Certain indole derivatives have been found to have antidiabetic properties .
    • Method : These compounds were tested for their ability to inhibit the enzyme alpha-glucosidase, which plays a key role in carbohydrate digestion .
    • Results : Several indole derivatives have shown significant alpha-glucosidase inhibitory activity .
  • Antimalarial Activity

    • Field : Parasitology
    • Application : Indole derivatives have shown antimalarial activities .
    • Method : These compounds were synthesized and tested for their inhibitory activity against Plasmodium falciparum .
    • Results : Several indole derivatives have shown promising results in inhibiting the growth of P. falciparum .
  • Anticholinesterase Activity

    • Field : Neurology
    • Application : Certain indole derivatives have been found to have anticholinesterase properties, which could be useful in the treatment of Alzheimer’s disease .
    • Method : These compounds were tested for their ability to inhibit the enzyme acetylcholinesterase .
    • Results : Several indole derivatives have shown significant acetylcholinesterase inhibitory activity .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . The precautionary statements associated with it include P264, P270, P301 + P310, P405, and P501 .

Future Directions

Indole derivatives, including 6-Chloro-2-methyl-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

properties

IUPAC Name

6-chloro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJZGKJLPCDYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297299
Record name 6-chloro-2-methyl-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methyl-1h-indole

CAS RN

6127-17-9
Record name 6127-17-9
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Record name 6-chloro-2-methyl-1h-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6127-17-9
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Synthesis routes and methods

Procedure details

A solution of 1.60 g (8.81 mmol) (6-chloro-1H-indol-2-yl)-methanol in 5 ml 1,2-dichloroethane was added to a mixture of 80.0 ml trifluoroacetic acid and 32.0 ml triethylsilane at 65° C. After 5 min, the reaction mixture was cooled to room temperature and quenched with water. The pH was adjusted to 14 by the addition of aqueous sodium hydroxide solution (32%). The aqueous layer was extracted with tert-butyl methyl ether (3×200 ml). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash-chromatography (aminopropyl-modified silica gel, n-heptane/ethyl acetate) to give the title compound (0.39 g; 27%) as a white solid.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
U Hary, U Roettig, M Paal - Tetrahedron Letters, 2001 - Elsevier
… (b) It has to be noticed that the 6-chloro-2-methyl-1H-indole (entry 8) was obtained in a 1:1 mixture with the corresponding 4-chloro-2-methyl-1H-indole and was separated from this …
Number of citations: 17 www.sciencedirect.com
OM Habib, AS Mohamed, NA Al-Awadi - Journal of Analytical and Applied …, 2023 - Elsevier
… 6-Chloro-2-methyl-1H-indole 72 is the cyclisation product of carbene (A) and 74 of carbene (B). While 4-chloro-2-methyl-1H-indole 73 is formed by cyclisation of carbene (A) at the other …
Number of citations: 0 www.sciencedirect.com
LM Miller - 2016 - stax.strath.ac.uk
Fibrotic diseases can be attributed to approximately 45% of deaths within western developed countries. This category of disease can affect nearly every tissue in the body, …
Number of citations: 1 stax.strath.ac.uk
JC McKew, MA Foley, P Thakker… - Journal of medicinal …, 2006 - ACS Publications
Compound 1 was previously reported to be a potent inhibitor of cPLA 2 α in both artificial monomeric substrate and cell-based assays. However, 1 was inactive in whole blood assays …
Number of citations: 86 pubs.acs.org
LM Miller, WJ Keune, D Castagna… - Journal of Medicinal …, 2017 - ACS Publications
… Prepared according to general procedure 4 using 6-chloro-2-methyl-1H-indole (65) (300 mg, 1.81 mmol, 1 equiv), 4-bromo-1-methyl-1H-pyrazole (224 μL, 2.17 mmol, 1.2 equiv), CuO (…
Number of citations: 38 pubs.acs.org
MAK El-Atawy - air.unimi.it
The work presented in this thesis was performed in the laboratory of professor Fabio Ragaini, Department of Chemistry, Milan University (UNIMI), in the period of January 2013 to …
Number of citations: 3 air.unimi.it

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